molecular formula C10H11ClN2 B115308 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) CAS No. 151029-72-0

1H-Benzimidazole,1-(3-chloropropyl)-(9CI)

Cat. No.: B115308
CAS No.: 151029-72-0
M. Wt: 194.66 g/mol
InChI Key: ZXEJMYXQANEOMP-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-(3-chloropropyl)-(9CI) is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole The compound 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Benzimidazole+1,3-DichloropropaneK2CO3,DMF,Heat1H-Benzimidazole,1-(3-chloropropyl)-(9CI)\text{Benzimidazole} + \text{1,3-Dichloropropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{1H-Benzimidazole,1-(3-chloropropyl)-(9CI)} Benzimidazole+1,3-DichloropropaneK2​CO3​,DMF,Heat​1H-Benzimidazole,1-(3-chloropropyl)-(9CI)

Industrial Production Methods

Industrial production of 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole,1-(3-chloropropyl)-(9CI) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.

    Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1H-benzimidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(3-substituted propyl)-1H-benzimidazole derivatives.

    Oxidation: Formation of benzimidazolone derivatives.

    Reduction: Formation of 1-(3-aminopropyl)-1H-benzimidazole.

Scientific Research Applications

1H-Benzimidazole,1-(3-chloropropyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-1H-imidazole
  • 1-(3-Chloropropyl)-1H-pyrazole
  • 1-(3-Chloropropyl)-1H-triazole

Comparison

1H-Benzimidazole,1-(3-chloropropyl)-(9CI) is unique due to the presence of the benzimidazole ring, which imparts specific chemical and biological properties. Compared to similar compounds like 1-(3-Chloropropyl)-1H-imidazole, the benzimidazole derivative may exhibit enhanced stability and a broader range of biological activities. The presence of the benzene ring fused to the imidazole ring in benzimidazole provides additional sites for functionalization and interaction with biological targets.

Properties

IUPAC Name

1-(3-chloropropyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJMYXQANEOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1H-benzimidazole (11.8 g, 0.10 mol) was dissolved into 200 ml of 20% wt. sodium hydroxide, 3-chlorobromopropane (31.4 g, 0.20 mol) and tetrabutyl ammonium bromide (1.0 g) were added, and mixed for 5 min. The mixture was heated to 60° C., stirred to react for 2 hours. Then the reaction solution was cooled down to ambient temperature, 100 ml of dichloromethane was added for extraction and liquid separation. To the aqueous phase, 100 of dichloromethane was added for extraction. Organic phases were mixed, washed with 100 ml of saturated saline. Liquid was separated, and organic phase was evaporated to dryness to produce oily product. Oily products were separated and purified by chromatography with neutral Al2O3 to produce 12.0 g of 1-(3-chloropropyl)-1H-benzimidazole, with a yield of 62.0%.
Quantity
11.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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31.4 g
Type
reactant
Reaction Step One
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1 g
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catalyst
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0 (± 1) mol
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solvent
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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